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BetvI protein

Cat. No.: B1176649
CAS No.: 126161-14-6
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Description

Significance and Context within Plant Pathogen Response and Pollen Biology Bet v 1 is the major allergen found in birch pollen ( Betula verrucosa, now known as B. pendula), responsible for widespread type I allergic reactions in humans, such as hay fever, dermatitis, and asthma.wikipedia.orgaltmeyers.orgThese allergies, triggered by IgE-mediated hypersensitivity to allergens, affect a substantial population globally.wikipedia.orgfrontiersin.orgThe presence of Bet v 1 in high concentrations in pollen highlights its relevance in pollen biology, specifically concerning its role as an aeroallergen.nih.govmdpi.com

Beyond its impact on human health as an allergen, Bet v 1 and its homologs are recognized for their roles in plant defense mechanisms. These proteins are produced by plants in response to various biotic and abiotic stresses, including pathogen attack. altmeyers.orgmeduniwien.ac.at This suggests a crucial function for Bet v 1 in the plant's innate immune system, contributing to defense against pathogens like bacteria and fungi. altmeyers.orgnih.gov Research indicates that the expression of Bet v 1-related proteins can be induced by pathogen infection, wounding, or abiotic stress, underscoring their involvement in inducible defense responses. mdpi.commeduniwien.ac.atembl-heidelberg.de While the precise biochemical function of many Bet v 1-related proteins remains under investigation, some members of the family have demonstrated enzymatic activities, such as ribonuclease activity or involvement in the biosynthesis of secondary metabolites. meduniwien.ac.atembl-heidelberg.deresearchgate.net The potential role of Bet v 1 as a plant steroid carrier, facilitating the transfer of apolar ligands like brassinosteroids, has also been suggested, which could be important in plant defense responses and development. rcsb.org

Overview of the Bet v 1 Protein Family and Classification as Pathogenesis-Related Protein 10 (PR-10) Bet v 1 is the founding member and prototype of the large Bet v 1-like superfamily of proteins.nih.govmdpi.comnih.govThis superfamily is widely distributed across all three domains of life (archaea, bacteria, and eukaryotes), suggesting the ancient origin of the conserved Bet v 1 protein fold.nih.govmdpi.comresearchgate.netWithin this superfamily, the Bet v 1 family itself is primarily found in plants and has been classified into several subfamilies based on sequence similarity, with the largest being the pathogenesis-related protein 10 (PR-10) family.nih.govmdpi.commeduniwien.ac.atembl-heidelberg.deebi.ac.uk

Proteins classified as PR-10 are typically small, around 15-17 kDa in molecular weight, and are predominantly cytoplasmic. nih.govmdpi.comembl-heidelberg.deebi.ac.ukthermofisher.com They are characterized by a conserved structure featuring a curved seven-stranded antiparallel β-sheet and alpha-helices that form a large internal hydrophobic cavity. wikipedia.orgrcsb.orgthermofisher.comresearchgate.net This cavity is capable of binding various ligands, including plant steroids, cytokinins, and flavonoids. wikipedia.orgmeduniwien.ac.atrcsb.org While some PR-10 proteins are constitutively expressed and involved in plant growth and development, others, including many allergenic homologs like Bet v 1, are often referred to as PR-10-like proteins because they can be constitutively expressed at high levels in certain tissues, such as pollen. nih.govmdpi.commeduniwien.ac.atfrontiersin.org The expression of genuine PR-10 proteins is typically upregulated upon pathogen infection or stress. nih.govmdpi.commeduniwien.ac.atembl-heidelberg.de

The Bet v 1 protein family includes numerous homologous proteins found in the pollen of other trees in the Fagales order (such as hazel, alder, and oak) and in various plant-derived foods (like apple, cherry, and soybean). mdpi.commeduniwien.ac.atthermofisher.comjiaci.org These homologous proteins often share significant sequence identity with Bet v 1 and can cause cross-reactive allergic responses in individuals sensitized to birch pollen. altmeyers.orgfrontiersin.orgmdpi.commeduniwien.ac.atthermofisher.comjiaci.org The structural similarity, particularly the presence of the ligand-binding cavity, is a conserved feature across the Bet v 1 family and the broader Bet v 1-like superfamily. rcsb.orgthermofisher.comresearchgate.net Research into the structure and function of Bet v 1 and its homologs continues to shed light on their diverse roles in plants and their impact on human health as allergens. nih.govmdpi.com Studies have shown that the ability of Bet v 1 to bind ligands, such as iron-quercetin complexes, can influence its immunomodulatory properties and allergenicity. wikipedia.orgnih.govmdpi.com

Properties

CAS No.

126161-14-6

Molecular Formula

C7 H10 N2 O3

Synonyms

BetvI protein

Origin of Product

United States

Molecular and Genetic Aspects of Bet V 1 Protein

Gene Family Organization and Diversity

Bet v 1 belongs to a multigene family within the PR-10 protein class. medcraveonline.comnih.gov These genes are found in various plant species, including trees in the Fagales order (like alder, hazel, and oak) and numerous fruits and vegetables. thermofisher.commeduniwien.ac.at The Bet v 1 family is part of a larger Bet v 1-like superfamily, which comprises 25 families and 11 subfamilies, with the PR-10-like subfamily containing most homologous allergens. mdpi.comnih.govresearchgate.net The Bet v 1 fold, an ancient and versatile scaffold for binding hydrophobic ligands, is conserved across this superfamily, which is present in archaea, bacteria, and eukaryotes, suggesting its existence in the last universal common ancestor. mdpi.comnih.govresearchgate.netnih.gov

Identification and Characterization of Bet v 1 Isoforms

Bet v 1 exists in multiple isoforms, which are variants of the protein encoded by different genes or alleles within the Bet v 1 gene family. thermofisher.comnih.govresearchgate.net These isoforms share high sequence similarity but can exhibit varying IgE-binding capacities, influencing their allergenic potential. thermofisher.complos.orgnih.govresearchgate.net Identification and characterization of Bet v 1 isoforms have been achieved through techniques such as cDNA cloning, liquid chromatography, and mass spectrometry. nih.govresearchgate.netinbio.com For instance, studies have identified numerous Bet v 1 isoforms in birch pollen, with Bet v 1.0101 (Bet v 1a) often being the most abundant and having strong IgE binding. thermofisher.complos.orgresearchgate.net Different Betula pendula cultivars can express a diverse mixture of Bet v 1 isoforms, with some genes transcribed specifically in pollen and others in somatic tissues. nih.gov

Here is a table summarizing some characterized Bet v 1 isoforms and their characteristics:

Isoform NameSequence Identity to Bet v 1aIgE ReactivityAbundance in PollenReferences
Bet v 1.0101 (Bet v 1a)100%HighMost abundant thermofisher.complos.orgresearchgate.net
Bet v 1.0102 (Bet v 1d)95.6%Low/No~20% thermofisher.complos.org
Bet v 1.0201 (Bet v 1m)98.1%Nearly indistinguishable from Bet v 1bNot specified thermofisher.com
Bet v 1.0103Not specifiedNot specifiedPart of ~80% with other isoforms researchgate.net
Bet v 1.0104Not specifiedNot specifiedPart of ~80% with other isoforms researchgate.net
Bet v 1.0106Not specifiedNot specifiedPart of ~80% with other isoforms researchgate.net
Bet v 1.0202Not specifiedNot specifiedPart of ~80% with other isoforms researchgate.net
Bet v 1bIntermediateIntermediate3% to 20% plos.org
Bet v 1cIntermediateIntermediateNot specified plos.org
Bet v 1fIntermediateIntermediate2% to 8% plos.org
Bet v 1g95.0%Low/NoNot specified thermofisher.complos.org
Bet v 1jHighHigh~1% plos.org
Bet v 1l94.3%Low/NoNot specified thermofisher.complos.org

Note: Sequence identity and abundance can vary depending on the specific study and birch cultivar.

Pseudogene Analysis and Transcriptional Variants within the Bet v 1 Locus

Pseudogenes are non-functional genomic loci that resemble functional genes due to shared sequence similarity but contain mutations that disrupt their coding potential. nih.govmdpi.com Processed pseudogenes, formed by the retrotransposition of mRNA, are a significant class that can complicate genetic analysis due to their high similarity to parent genes. mdpi.com While the provided search results discuss pseudogene analysis in general and in other gene families like GBA1 mdpi.combiorxiv.orgresearchgate.net, specific detailed information on pseudogene analysis and transcriptional variants within the Bet v 1 locus in birch (Betula verrucosa) is limited in the provided snippets. One study on Betula pendula identified thirteen putative PR-10 genes, including one sequence denoted as a pseudogene due to an indel causing a stop codon. nih.gov Transcriptional variants can arise from mechanisms like alternative splicing, affecting the final protein product or its expression. biorxiv.org The presence of multiple genes and potential pseudogenes within the Bet v 1 locus in birch contributes to the observed diversity of Bet v 1 isoforms. nih.gov

Transcriptional Regulation and Gene Expression Patterns

The expression of Bet v 1 genes and other PR-10 proteins is subject to various regulatory mechanisms, responding to developmental cues and environmental stimuli. meduniwien.ac.atfrontiersin.orgmedcraveonline.com

Tissue-Specific and Developmental Expression of Bet v 1 Genes

Bet v 1 is notably expressed at high concentrations in birch pollen, where it is the major allergen. thermofisher.comrekombiotech.commeduniwien.ac.atnih.govnih.gov However, PR-10 proteins, including Bet v 1 homologs, are also expressed in other plant tissues such as leaves, roots, seeds, and fruits. meduniwien.ac.atnih.gov Studies in Betula pendula indicate that different Bet v 1 genes exhibit tissue-specific expression patterns, with some primarily transcribed in pollen and others in somatic tissues. nih.gov The expression of PR-10 proteins can be developmentally regulated, with accumulation observed during specific stages of plant growth and development, such as fruit ripening. meduniwien.ac.atfrontiersin.orgnih.govresearchgate.net

Inducible Expression in Response to Biotic and Abiotic Stressors

A key characteristic of PR-10 proteins is their induction in response to biotic and abiotic stresses. frontiersin.orgmeduniwien.ac.atfrontiersin.orgresearchgate.netmedcraveonline.com This includes responses to pathogen attack, wounding, and various environmental stresses like drought and salinity. frontiersin.orgmeduniwien.ac.atfrontiersin.orgresearchgate.netmedcraveonline.com While Bet v 1 itself is constitutively expressed at high levels in pollen nih.gov, other members of the PR-10 family, including Bet v 1 homologs, are upregulated under stress conditions, suggesting a role in plant defense mechanisms. frontiersin.orgmeduniwien.ac.atfrontiersin.orgresearchgate.netmedcraveonline.com For example, overexpression of PR-10 proteins has been shown to enhance tolerance to biotic and abiotic stresses in various plant species. frontiersin.orgfrontiersin.orgresearchgate.net The promoters of genes encoding PR-10 proteins often contain cis-acting elements that are responsive to stress signals and transcription factors involved in stress responses. frontiersin.org

Evolutionary Biology and Phylogenetic Relationships of Bet v 1 Homologs

The Bet v 1 protein family has a deep evolutionary history, with the conserved Bet v 1 fold likely present in the last universal common ancestor. mdpi.comnih.govresearchgate.netnih.gov Phylogenetic analysis of Bet v 1 and its homologs reveals their evolutionary relationships and diversification across different plant lineages and even into bacteria. mdpi.comnih.govresearchgate.net These analyses typically classify Bet v 1-related proteins into several subfamilies, reflecting their divergence and functional specialization. mdpi.commdpi.comnih.govresearchgate.net The PR-10 subfamily, containing most allergenic Bet v 1 homologs, is a prominent group within this classification. meduniwien.ac.atmdpi.commdpi.comnih.govresearchgate.net Studies on the phylogenetic relationships of Bet v 1 homologs in various plant species, including Passiflora and Betula, help to understand the evolutionary dynamics of this gene family, including events like gene duplication and concerted evolution. nih.govresearchgate.netoup.com

Homology with PR-10 Proteins across Plant Species

Bet v 1 is the prototypical member of the PR-10 protein family, and its sequence and structural features are shared with homologous proteins found across a wide range of plant species. This homology is the basis for significant IgE cross-reactivity observed in individuals allergic to birch pollen, leading to allergic reactions to other tree pollens (such as hazel, alder, oak, and hornbeam) and various plant-derived foods (including apple, cherry, peach, pear, carrot, celery, and soybean).

The amino acid sequence identity between Bet v 1 and its PR-10 homologs varies depending on the plant species. For instance, allergens from other Fagales trees like alder (Alnus glutinosa), hornbeam (Carpinus betulus), and hazel (Corylus avellana) show high amino acid sequence identity with Bet v 1, ranging from 79% to 83%. Homologs from oak, beech, and chestnut also show considerable similarity, with identities of 58%, 69%, and 75%, respectively. PR-10 proteins in fruits and vegetables, such as Mal d 1 from apple (Malus domestica) and Cor a 1 from hazelnut, also exhibit significant sequence similarity to Bet v 1, around 80% and 59%, respectively. Even with lower sequence identity, such as the 38% identity between Dau c 1 (from carrot) and Bet v 1, cross-reactivity can still occur.

The conserved Bet v 1 domain and a glycine-rich P-loop motif (GXGGXGXXK) are characteristic features found in PR-10 protein sequences across different species. This glycine-rich loop is thought to be involved in RNA binding, although the precise nature of this interaction in the context of PR-10 function is not fully clear.

The widespread distribution of Bet v 1-related proteins across vascular plants and their presence in various plant tissues, including pollen, fruits, seeds, and roots, highlight their conserved nature and potential importance in plant biology.

Phylogenetic Analysis and Conservation of Intron Positions

Phylogenetic analysis of PR-10 proteins, including Bet v 1 and its homologs, reveals their evolutionary relationships and classification into distinct subfamilies. These analyses group PR-10 proteins based on amino acid sequence similarities. For example, studies have classified PR-10 proteins into subfamilies such as PR10/Bet v1-like proteins, major latex-like proteins (MLP), and phytohormone binding proteins (PBP). Phylogenetic trees demonstrate the clustering of Bet v 1 and its close homologs from related species, reflecting their evolutionary divergence.

The Bet v 1 family is part of a larger Bet v 1-like superfamily of proteins, characterized by the conserved Bet v 1 fold, which is found across all three domains of life (archaea, bacteria, and eukaryotes), suggesting an ancient origin for this structural scaffold. Within this superfamily, the Bet v 1 family itself is classified into multiple subfamilies, predominantly containing plant proteins.

Studies on the genomic structure of Bet v 1 and other PR-10 genes have investigated the conservation of intron positions. While the nucleotide sequences of PR-10 genes can be relatively variable, the protein structure homology remains high due to the conservation of amino acid sequences. Research indicates that genes coding for allergens and pathogenesis-related proteins within the Bet v 1 family share intron positions. The conservation of intron positions can provide insights into the evolutionary history of gene families. Although intron positions can vary, a highly conserved position for an intron (76-359bp) has been observed within the open reading frame of most PR-10 genes, interrupting the coding sequence. The conservation of intron positions among homologous genes across different species suggests that these introns were present in a common ancestor before the divergence of these species, or that there have been parallel intron gains at specific, conserved locations.

Compound Table

Compound NamePubChem CID
Bet v 1 protein-
PR-10 protein family-

Structurally, Bet v 1 is a small, slightly acidic protein with a molecular weight of approximately 17 kDa. It typically consists of around 154-163 amino acid residues. The protein folds into a characteristic structure known as the Bet v 1 fold, which features a curved seven-stranded antiparallel β-sheet and two short α-helices, along with an extended C-terminal helix. This folding creates a large internal hydrophobic cavity, which is a defining feature of PR-10 proteins and is capable of binding various ligands, including plant steroids, cytokinins, and flavonoids.

Homology with PR-10 Proteins across Plant Species

Bet v 1 is the prototypical member of the PR-10 protein family, and its sequence and structural features are shared with homologous proteins found across a wide range of plant species. This homology is the basis for significant IgE cross-reactivity observed in individuals allergic to birch pollen, leading to allergic reactions to other tree pollens (such as hazel, alder, oak, and hornbeam) and various plant-derived foods (including apple, cherry, peach, pear, carrot, celery, and soybean).

The amino acid sequence identity between Bet v 1 and its PR-10 homologs varies depending on the plant species. For instance, allergens from other Fagales trees like alder (Alnus glutinosa), hornbeam (Carpinus betulus), and hazel (Corylus avellana) show high amino acid sequence identity with Bet v 1, ranging from 79% to 83%. Homologs from oak, beech, and chestnut also show considerable similarity, with identities of 58%, 69%, and 75%, respectively. PR-10 proteins in fruits and vegetables, such as Mal d 1 from apple (Malus domestica) and Cor a 1 from hazelnut, also exhibit significant sequence similarity to Bet v 1, around 80% and 59%, respectively. Even with lower sequence identity, such as the 38% identity between Dau c 1 (from carrot) and Bet v 1, cross-reactivity can still occur.

The conserved Bet v 1 domain and a glycine-rich P-loop motif (GXGGXGXXK) are characteristic features found in PR-10 protein sequences across different species. This glycine-rich loop is thought to be involved in RNA binding, although the precise nature of this interaction in the context of PR-10 function is not fully clear.

The widespread distribution of Bet v 1-related proteins across vascular plants and their presence in various plant tissues, including pollen, fruits, seeds, and roots, highlight their conserved nature and potential importance in plant biology.

Phylogenetic Analysis and Conservation of Intron Positions

Phylogenetic analysis of PR-10 proteins, including Bet v 1 and its homologs, reveals their evolutionary relationships and classification into distinct subfamilies. These analyses group PR-10 proteins based on amino acid sequence similarities. For example, studies have classified PR-10 proteins into subfamilies such as PR10/Bet v1-like proteins, major latex-like proteins (MLP), and phytohormone binding proteins (PBP). Phylogenetic trees demonstrate the clustering of Bet v 1 and its close homologs from related species, reflecting their evolutionary divergence.

The Bet v 1 family is part of a larger Bet v 1-like superfamily of proteins, characterized by the conserved Bet v 1 fold, which is found across all three domains of life (archaea, bacteria, and eukaryotes), suggesting an ancient origin for this structural scaffold. Within this superfamily, the Bet v 1 family itself is classified into multiple subfamilies, predominantly containing plant proteins.

Studies on the genomic structure of Bet v 1 and other PR-10 genes have investigated the conservation of intron positions. While the nucleotide sequences of PR-10 genes can be relatively variable, the protein structure homology remains high due to the conservation of amino acid sequences. Research indicates that genes coding for allergens and pathogenesis-related proteins within the Bet v 1 family share intron positions. The conservation of intron positions can provide insights into the evolutionary history of gene families. Although intron positions can vary, a highly conserved position for an intron (76-359bp) has been observed within the open reading frame of most PR-10 genes, interrupting the coding sequence. The conservation of intron positions among homologous genes across different species suggests that these introns were present in a common ancestor before the divergence of these species, or that there have been parallel intron gains at specific, conserved locations.

Structural Biology and Ligand Interactions of Bet V 1 Protein

Three-Dimensional Structural Determination Methodologies

Determining the three-dimensional structure of Bet v 1 has been fundamental to elucidating its function and allergenic properties. Two primary techniques have been instrumental in this endeavor: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

X-ray Crystallography Studies of Bet v 1 Protein

Data from X-ray diffraction studies are deposited in databases like the Protein Data Bank (PDB), providing valuable resources for researchers. For example, the crystal structure of Bet v 1 isoform a in complex with sodium dodecyl sulfate (B86663) (SDS) has been determined by X-ray diffraction to a resolution of 2.00 Å. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Bet v 1 Protein

NMR spectroscopy complements X-ray crystallography by providing information about the protein's structure and dynamics in solution, which is closer to its physiological environment. nih.govresearchgate.net NMR analysis has confirmed the structural predictions made by other methods, including the presence of the characteristic beta-sheet and alpha-helical regions. wikipedia.org

NMR relaxation data have been particularly useful in understanding the dynamic nature of Bet v 1. These studies suggest that structural dynamics are essential for ligands to access the protein's interior cavity. mdpi.comrcsb.org Upon ligand binding, a significant rigidification and compaction of the protein's three-dimensional structure are observed. mdpi.comnih.govrcsb.org NMR spectroscopy has also been employed to study the conformational flexibility of different Bet v 1 isoforms, revealing that variations in flexibility may be linked to differences in proteolytic susceptibility and allergenic potential. nih.gov For example, NMR hydrogen-deuterium exchange measurements indicated that the backbone amides in the Bet v 1.0102 isoform are more solvent exposed than in Bet v 1.0101, correlating with its higher susceptibility to proteolytic cleavage. nih.gov

Conformational Features and Dynamics of Bet v 1 Protein

Analysis of the Internal Ligand-Binding Cavity

A striking feature of the Bet v 1 structure is a large, hydrophobic, forked cavity that penetrates the entire protein. mdpi.comnih.govresearchgate.net This cavity is solvent-accessible via three openings on the protein's surface and has a volume of approximately 1500 ų. mdpi.com The surface of this cavity is predominantly hydrophobic, enabling it to bind a variety of ligands. mdpi.com This internal cavity is a defining characteristic of the PR-10 protein family to which Bet v 1 belongs. researchgate.net The helices α1 and α2, along with the curved β-sheet, shape this internal binding cavity. mdpi.com Conformational variability within this cavity has been observed in crystal structures of related PR-10 proteins, suggesting its ability to adapt to different ligands. mdpi.com

Structural Determinants of Protein Conformation and Stability

Ligand binding plays a crucial role in modulating the conformational dynamics and stability of Bet v 1. Complex formation with ligands leads to a significant rigidification and compaction of the protein structure. mdpi.comnih.govrcsb.org This stabilization by ligand binding results in an increased melting point and drastically enhanced resistance towards endo-/lysosomal proteolysis. mdpi.com Molecular dynamics simulations have shown a link between the conformational dynamics of Bet v 1 variants and their stability during endolysosomal degradation. frontiersin.orgfrontiersin.org Variants with higher flexibility showed a higher probability for local unfolding, which is necessary for proteases to access cleavage sites located within secondary structure elements. frontiersin.orgfrontiersin.org This suggests that the stability and dynamics of Bet v 1 are key factors influencing its processing and potentially its immunogenicity. frontiersin.orgresearchgate.net

Biological Functions of Bet V 1 Protein in Plants

Role in Plant Defense Mechanisms

Bet v 1 proteins, as members of the PR-10 family, are implicated in the defense responses of plants against various stresses, including pathogen attacks and adverse environmental conditions. meduniwien.ac.atmdpi.comfrontiersin.orgmedcraveonline.com Their expression is often induced under these challenging circumstances. meduniwien.ac.atmedcraveonline.com

Involvement in Response to Pathogen Attack and Immune Signaling

PR-10 proteins, including Bet v 1 homologs, are induced by infection with various pathogens, such as bacteria, fungi, and viruses. biorxiv.org Accumulation of PR proteins is a key part of the plant's innate immune response during pathogen attack. medcraveonline.com Overexpression of some PR-10 proteins has been shown to increase plant resistance to pathogens. frontiersin.orgbiorxiv.org While the exact mechanisms are still being elucidated, it is suggested that PR-10 proteins might directly inhibit pathogen growth, potentially through their ribonuclease activity, or by participating in plant cellular processes like apoptosis and the hypersensitive reaction, which limit pathogen spread. medcraveonline.com

Enzymatic Activities Associated with Bet v 1 Protein

While the primary biological function of many PR-10 proteins remains under investigation, some members, including Bet v 1, have been shown to possess enzymatic activity. meduniwien.ac.at

Characterization of Ribonuclease Activity

Bet v 1 proteins have been demonstrated to possess intrinsic ribonucleolytic activity, capable of digesting different RNA substrates in vitro. researchgate.netnih.gov This activity was initially suggested based on sequence homology between PR-10 proteins and known ribonucleases. researchgate.net Studies using purified natural Bet v 1 from birch pollen and recombinant Bet v 1 have confirmed this ribonuclease activity. researchgate.netnih.gov The ribonuclease activity of PR-10 proteins, including Bet v 1, has been detected in various plant species. medcraveonline.comresearchgate.netresearchgate.net It has been hypothesized that this RNase activity could play a direct role in plant defense by degrading the RNA of pathogenic microorganisms. researchgate.net

Transport and Storage Functions of Bet v 1 Protein

A significant feature of Bet v 1 and related PR-10 proteins is the presence of a large internal cavity. mdpi.comebi.ac.uknih.govresearchgate.net This cavity allows them to bind a variety of small molecules, suggesting roles in transport or storage. meduniwien.ac.atmdpi.comebi.ac.uknih.gov

Mechanisms of Apolar Ligand Carrier Function

The crystal structure of Bet v 1 reveals a large hydrophobic Y-shaped cavity capable of accommodating diverse ligands. mdpi.comebi.ac.uknih.govresearchgate.net This hydrophobic cavity is accessible from the protein's surface and is thought to facilitate the transfer of apolar ligands. mdpi.comnih.govresearchgate.net Bet v 1 and its homologs have been shown to bind a range of ligands, including plant steroids (such as brassinosteroids), cytokinins, flavonoids, and fatty acids. meduniwien.ac.atebi.ac.uknih.govnih.govresearchgate.net The binding of these ligands is often specific and can vary between different isoforms of Bet v 1. nih.govplos.org For example, mass spectrometry studies have shown specific non-covalent interactions between Bet v 1 and brassinosteroids like brassinolide (B613842) and 24-epicastasterone. nih.govresearchgate.net These findings support a general function for Bet v 1 and related PR-10 proteins as carriers for plant steroids and other apolar ligands. nih.govresearchgate.netcnr.it The transport of brassinosteroids by PR-10 proteins may be particularly important for plant defense responses, as well as growth and development. nih.govresearchgate.net The binding of ligands can influence the conformation of the protein and potentially its interaction with other molecules. mdpi.complos.orgmdpi.com

Role in Plant Metabolism and Development

The Bet v 1 protein is a prominent member of the pathogenesis-related protein family 10 (PR-10), a group of proteins widely distributed across the plant kingdom. nih.govebi.ac.ukembl-heidelberg.de A key structural feature of Bet v 1 and other PR-10 proteins is the presence of a large, internal hydrophobic cavity. nih.govnih.govebi.ac.uk This cavity serves as a versatile binding site for a diverse array of small, often hydrophobic, molecules, and this ligand-binding capability is central to their proposed roles in plant metabolism and development. nih.govnih.govebi.ac.ukresearchgate.net

Research indicates that Bet v 1 and its homologs can bind a variety of ligands, including plant hormones such as cytokinins and brassinosteroids, lipids, and various secondary metabolites, particularly flavonoids and certain alkaloids. nih.govnih.govebi.ac.ukresearchgate.netmeduniwien.ac.atfrontiersin.org The binding of these molecules suggests involvement in processes regulated by these compounds. For instance, the ability to bind cytokinins points towards a potential role in regulating cell division, differentiation, and growth, processes significantly influenced by cytokinin levels. ebi.ac.ukembl-heidelberg.deebi.ac.uk Similarly, binding to brassinosteroids, another class of plant hormones, suggests involvement in plant development, including cell elongation and division. ebi.ac.ukmeduniwien.ac.atfrontiersin.orgsonar.ch

Beyond hormone binding, Bet v 1 and PR-10 proteins have been implicated in the biosynthesis of secondary metabolites. Some members of the PR-10 family, such as norcoclaurine synthases (NCSs) involved in benzylisoquinoline alkaloid biosynthesis and Hyp-1 involved in hypericin (B1674126) synthesis, exhibit enzymatic activity in these pathways. nih.govebi.ac.ukembl-heidelberg.deebi.ac.ukresearchgate.net While Bet v 1 itself is primarily known for ligand binding rather than enzymatic catalysis in these specific pathways, its capacity to bind intermediates or related molecules could still influence metabolic fluxes. The high-affinity binding of flavonoids by Bet v 1 and its homologs is well-documented, with specificity varying between different protein isoforms and plant species. nih.govplos.org Flavonoids are crucial for various plant functions, including UV protection, pigmentation, and defense signaling, suggesting Bet v 1 may play a role in these processes through flavonoid transport or sequestration. plos.orgmdpi.com

Bet v 1 and PR-10 proteins are expressed in various plant tissues and their expression can be developmentally regulated. meduniwien.ac.at They are often found at high concentrations in reproductive structures like pollen, seeds, and fruits, hinting at specific roles during these developmental stages. meduniwien.ac.at For example, major latex proteins (MLPs) and ripening-related proteins (RRPs), which belong to the Bet v 1 superfamily, are associated with fruit and flower development. nih.govebi.ac.ukembl-heidelberg.deebi.ac.ukmeduniwien.ac.at

Furthermore, some studies have reported in vitro ribonuclease (RNase) activity for Bet v 1 and other PR-10 proteins. ebi.ac.ukmeduniwien.ac.atresearchgate.netresearchgate.net Although the precise biological significance of this enzymatic activity in vivo remains under investigation, it has been hypothesized to play a role in plant defense by degrading pathogen RNA or in regulating plant gene expression through the turnover of cellular RNAs during development or stress responses. researchgate.netresearchgate.net

A more recent hypothesis proposes a link between the function of PR-10 proteins like Bet v 1 and plant iron homeostasis and immunity. mdpi.com This is based on the observation that flavonoids, known ligands of Bet v 1, can complex with iron, and that iron depletion in plants can prime immunity and influence the synthesis of flavonoids and the expression of PR genes. mdpi.com This suggests a potential role for Bet v 1 in modulating iron availability or transport, thereby impacting both metabolic processes and defense responses.

While initially characterized as pathogenesis-related proteins induced by stress, the diverse ligand-binding capabilities and expression patterns of Bet v 1 and its PR-10 relatives support a broader functional scope encompassing roles in various aspects of plant metabolism and development, in addition to their involvement in defense mechanisms. nih.gov

Advanced Methodologies and Research Approaches for Bet V 1 Protein Studies

Recombinant Protein Production and Purification Techniques

The study of Bet v 1 often necessitates the availability of substantial quantities of highly pure protein. Recombinant DNA technology provides powerful tools for producing Bet v 1 in various host systems, overcoming the limitations of isolating the protein from natural sources like birch pollen, which can contain a mixture of isoforms and other allergenic components.

Heterologous Expression Systems for Bet v 1 Protein (e.g., Escherichia coli, Plant-based systems)

Escherichia coli is a widely used host for recombinant Bet v 1 production due to its rapid growth, ease of manipulation, and high expression levels. Recombinant Bet v 1 (rBet v 1) expressed in E. coli has been successfully produced, often with tags like a Strep Tag or His tag at the N-terminus to facilitate purification. rcsb.orgthermofisher.comf1000research.com E. coli-expressed rBet v 1 has been characterized and shown to be recognized by IgE from birch pollen-allergic patients, indicating correct folding and retention of immunological properties. rcsb.orgmdpi.com

Plant-based systems, such as Nicotiana benthamiana, have also emerged as viable alternatives for expressing recombinant Bet v 1. Transient expression systems in N. benthamiana leaves, often utilizing agroinfiltration with vectors containing the Bet v 1 gene, have demonstrated high production yields. wikipedia.org For instance, one study reported achieving a maximum yield of 1.2 mg/g of fresh mass in N. benthamiana leaves using an agroinfiltration-based system. Plant-produced Bet v 1 has been shown to be immunoreactive, binding IgE and inhibiting IgE-binding to E. coli-expressed allergen, suggesting similar immunological activity. wikipedia.orguniprot.org Another plant-based system, Brevibacillus brevis, has also been used for Bet v 1 production, with the recombinant protein showing comparable binding properties to IgE of allergic patients as plant-derived Bet v 1.

These heterologous expression systems allow for the production of specific Bet v 1 isoforms or engineered variants, which is essential for detailed functional and immunological studies.

Advanced Purification Strategies for Homogeneous Protein Preparations

Obtaining highly pure and homogeneous preparations of Bet v 1 is critical for accurate structural and functional characterization. Various chromatographic techniques are employed for both natural and recombinant Bet v 1 purification.

For natural Bet v 1 isolated from birch pollen, multi-step chromatography methods are typically used. One described non-denaturing purification method involves ammonium (B1175870) sulfate (B86663) precipitation followed by hydrophobic interaction chromatography and size exclusion chromatography, resulting in highly pure (98-99%) isoform mixtures. uniprot.org

Recombinant Bet v 1 purification often leverages affinity tags incorporated during expression. Techniques like immobilized metal affinity chromatography (IMAC) are commonly used for His-tagged proteins. wikipedia.org Following initial capture, further purification steps like ion exchange chromatography and size exclusion chromatography are applied to achieve high purity and homogeneity. rcsb.orgmdpi.comwikipedia.org These strategies aim to remove impurities and isolate specific isoforms or modified versions of the protein, ensuring reliable results in downstream analyses.

Mutagenesis and Protein Engineering Approaches

Mutagenesis and protein engineering techniques are invaluable for probing the relationship between Bet v 1's structure and its function, particularly concerning its allergenic properties and interactions with the immune system.

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

Site-directed mutagenesis allows for precise alterations to the amino acid sequence of Bet v 1, enabling researchers to study the impact of specific residues on protein folding, stability, ligand binding, and crucially, IgE binding. By systematically changing individual amino acids or small stretches, the critical residues involved in forming IgE epitopes can be identified.

Studies utilizing site-directed mutagenesis have been instrumental in mapping IgE-binding epitopes on Bet v 1. For example, substituting a single amino acid, Glutamic acid at position 45 to Serine (Glu45-Ser), was shown to significantly reduce the binding of a monoclonal antibody (mAb BV16) and human polyclonal IgE, highlighting the critical role of this residue in a major human IgE-binding epitope. This approach, often combined with structural techniques like X-ray crystallography, provides a detailed understanding of how the three-dimensional structure dictates antibody recognition.

Protein Engineering for Modulating Immunological Recognition (excluding clinical applications)

Protein engineering goes beyond single amino acid changes to design Bet v 1 variants with altered immunological properties. The goal is often to reduce IgE binding (allergenicity) while retaining the ability to stimulate T cells or induce beneficial IgG antibody responses. This is achieved by modifying IgE-binding epitopes on the protein surface.

Approaches include introducing multiple point mutations in IgE-binding regions to create hypoallergenic variants. Studies have characterized genetically engineered Bet v 1 forms with several point mutations that showed significantly reduced binding to human serum IgE and decreased capacity to activate basophils, while still being able to induce proliferation of T cell lines from allergic patients.

Another engineering strategy involves creating chimeric proteins or fusion proteins. Chimeras combining parts of Bet v 1 with homologous, less allergenic proteins (like Api g 1 from celery) have been used to investigate B-cell epitopes and patient-specific IgE recognition profiles. Fusion proteins, where Bet v 1 peptides or variants are fused to carrier proteins (such as Hepatitis B virus PreS protein), have been engineered to focus immune responses towards specific epitopes and induce blocking IgG antibodies, demonstrating a lack of IgE reactivity and allergenic activity in research settings. These engineered proteins serve as valuable tools for dissecting immune responses to Bet v 1 and exploring strategies to modulate them.

Advanced Detection and Characterization Techniques

A comprehensive understanding of Bet v 1 requires the application of advanced techniques to analyze its physical, chemical, and immunological properties.

Techniques like SDS-PAGE and size exclusion chromatography are routinely used to assess the purity and molecular size of Bet v 1 preparations. mdpi.com Circular dichroism (CD) spectroscopy is employed to study the secondary structure and folding of Bet v 1 and its variants, confirming that recombinant proteins often retain a secondary structure similar to natural Bet v 1. mdpi.comuniprot.org

Immunological characterization involves techniques such as Western blotting and ELISA to assess IgE and IgG binding. rcsb.orgmdpi.com ELISA-based inhibition assays are particularly useful for comparing the IgE-binding capacity of different Bet v 1 preparations or engineered variants.

Mass spectrometry, including Q-TOF MS/MS and LC-MS/MS, is used for detailed protein identification, confirmation of sequence, and analysis of isoforms and post-translational modifications. wikipedia.org

Structural biology techniques like X-ray crystallography provide high-resolution three-dimensional structures of Bet v 1, revealing details about its fold, ligand-binding cavity, and the spatial arrangement of amino acids forming epitopes. rcsb.org This structural information is crucial for rational protein engineering.

Functional assays, such as basophil activation tests (measuring CD203c expression or histamine (B1213489) release) and T cell proliferation assays, are used to evaluate the biological activity and immunogenicity of Bet v 1 and its modified forms. mdpi.com Surface Plasmon Resonance (SPR) is another advanced technique used to study the kinetics and affinity of interactions between Bet v 1 and antibodies (IgE or IgG), providing quantitative data on binding events.

These advanced techniques, applied in concert, provide a detailed molecular picture of Bet v 1, from its production and purification to its structural characteristics and complex interactions with the immune system.

Immunometric Methods for Detecting Bet v 1 and Homologous Proteins (e.g., ELISA)

Immunometric methods, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of Bet v 1 and its homologous proteins in various sample types, including pollen extracts, food items, and biological fluids. researchgate.netresearchgate.netnih.govspringernature.comspringernature.com ELISA offers a reliable and relatively simple approach for determining the presence and concentration of these allergens. researchgate.netnih.govspringernature.comspringernature.com

Different ELISA formats, such as indirect and competitive ELISA, are employed. Indirect ELISA is described as a useful approach for determining Bet v 1 homologous proteins and plant profilins. nih.govspringernature.com These methods leverage the specific binding of antibodies to Bet v 1 epitopes. Monoclonal and polyclonal antibodies raised against Bet v 1 have shown cross-reactivity with homologous proteins from related species, which is relevant for studying cross-allergies. nih.govaai.org

ELISA methods have been validated for the quantification of Bet v 1 in allergen products, contributing to the standardization of allergen measurements. nih.gov For instance, studies have compared different sandwich ELISA systems for quantifying recombinant and native Bet v 1, demonstrating their suitability for this purpose. nih.gov The European Pharmacopoeia Commission has adopted recombinant Bet v 1 as a Chemical Reference Substance (CRS) to support the standardization efforts. nih.gov

Immunometric assays are also used to assess IgE reactivity to Bet v 1 and its isoforms, providing insights into their allergenic potential. frontiersin.orgthermofisher.comresearchgate.net Studies have shown that plant-produced and Brevibacillus brevis-produced recombinant Bet v 1 have comparable binding properties to human IgE, as determined by ELISA. frontiersin.org

Proteomic and Transcriptomic Analyses in Studies of Bet v 1 Expression and Function

Proteomic and transcriptomic analyses provide comprehensive insights into the expression levels of Bet v 1 and its isoforms, as well as the broader molecular pathways they are involved in.

Proteomic analysis, often utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the identification and quantification of proteins present in a sample. researchgate.netwur.nl This is particularly useful for studying the abundance of different Bet v 1 isoforms in pollen extracts and other plant tissues. wur.nl Quantitative proteomic analysis has been applied to investigate the activation of human dendritic cells by birch pollen extract and recombinant Bet v 1, revealing differentially expressed proteins involved in cytokine signaling and immune cell activation. researchgate.net These studies suggest that Bet v 1's ability to induce an immune response may depend on the presence of cofactors within the pollen extract. researchgate.net Proteomic approaches have also been used to predict the allergenicity of Bet v 1 from different birch species based on the abundance of amino acid markers associated with varying IgE reactivity. wur.nl

Transcriptomic analysis, such as RNA sequencing (RNA-Seq) and quantitative PCR (qPCR), examines the RNA molecules in a sample, providing a snapshot of gene expression. mdpi.comresearchgate.netfrontiersin.orgmdpi.comresearchgate.net This allows researchers to study the transcription of Bet v 1 genes and their homologs under different conditions, such as in response to stress, pathogen infection, or during plant development. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net Transcriptomic studies have revealed that Bet v 1 genes are part of a multigene family and their expression can be tissue-specific. mdpi.comresearchgate.netresearchgate.netnih.gov For example, some PR-10/Bet v 1 genes are predominantly expressed in pollen, while others are found in somatic tissues and induced by stress. researchgate.netnih.gov Transcriptomic analysis in kiwifruit has indicated that genes belonging to the Bet v 1 family play a role in the plant's response to Pseudomonas syringae. frontiersin.org Real-time PCR has been reported as an efficient tool for analyzing the expression levels of pollen allergens, although standardized methods are still evolving. mdpi.com

Computational and Bioinformatics Analyses

Computational and bioinformatics approaches are indispensable for analyzing Bet v 1 protein sequences and structures, predicting functional sites, understanding evolutionary relationships, and modeling interactions.

Sequence Homology, Conserved Domain, and Motif Analysis

Sequence homology analysis involves comparing the amino acid sequences of Bet v 1 and related proteins to identify similarities and differences. nih.govnih.govresearchgate.netaai.orgresearchgate.net This is crucial for understanding the relationships between Bet v 1 isoforms and homologous allergens from other plant species. Proteins homologous to Bet v 1, such as Aln g 1 from alder, Cor a 1 from hazel, and Car b 1 from hornbeam, share considerable sequence identity, contributing to cross-reactivity. aai.org The degree of sequence identity is often correlated with cross-reactivity, with reduced IgE binding observed when sequence identity drops below a certain threshold (e.g., 40%). europa.eu

Conserved domain and motif analysis identifies recurring patterns of amino acids that are likely to be functionally important. The Bet v 1 protein contains a conserved Bet v 1 domain, also known as the PR-10 domain. mdpi.comresearchgate.netuniprot.orgebi.ac.uk This domain is part of the SRPBCC superfamily, characterized by a hydrophobic ligand-binding pocket. ebi.ac.uk A conserved glycine-rich P-loop motif is also present in Bet v 1 family proteins, located near the entrance of the ligand-binding pocket, although its conformation differs from canonical nucleotide-binding P-loops. researchgate.netnih.govebi.ac.uk Analysis of the Bet v 1 signature motif (PATHOGENESIS_BETVI motif) is used to identify and characterize PR-10 proteins in different plant species. researchgate.net Bioinformatics tools and databases like InterPro, CDD, Pfam, and PROSITE are used for identifying these domains and motifs. mdpi.comuniprot.orgresearchgate.netmolbiol-tools.ca

Phylogenetic Analysis and Gene Family Classification

Phylogenetic analysis is used to study the evolutionary relationships between Bet v 1 and its homologs, classifying them into gene families and subfamilies. nih.govmdpi.comresearchgate.net The PR-10 protein family, also known as the Bet v 1 family, is categorized into distinct subfamilies based on sequence similarity and functional roles, including classic PR-10 proteins, major latex proteins (MLP), cytokinin receptors, and plant polyketide cyclase-like proteins. nih.govmdpi.comresearchgate.net Phylogenetic studies have shown that the Bet v 1 family is highly conserved across various plant species. mdpi.comresearchgate.net Analysis of PR-10 isoforms has indicated coordinated evolution within this multigene family. researchgate.net Phylogenetic analysis has also suggested a common origin for the intron position in homologous proteins across different plant families. nih.gov

The Bet v 1 family is a multigene family, with several genes encoding different isoforms. mdpi.comnih.govnih.gov Phylogenetic analysis helps in understanding the diversity of these genes and their potential functional divergence. mdpi.comresearchgate.netnih.gov For example, studies in birch have identified multiple PR-10/Bet v 1 genes, with different genes transcribed in pollen versus somatic tissues. nih.gov

Advanced Experimental Techniques

Immunometric Methods for Detecting Bet v 1 and Homologous Proteins (e.g., ELISA)

Immunometric techniques, most notably Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental tools for the qualitative and quantitative analysis of Bet v 1 and its homologous proteins across diverse matrices, including pollen extracts, food products, and biological samples. researchgate.netresearchgate.netnih.govspringernature.comspringernature.com ELISA stands out for its reliability and relative simplicity in determining the presence and concentration of these allergenic proteins. researchgate.netnih.govspringernature.comspringernature.com

Various ELISA formats, such as indirect and competitive ELISA, are routinely applied. Indirect ELISA, for instance, is a well-established method for the detection of Bet v 1 homologous proteins and plant profilins. nih.govspringernature.com These assays rely on the high specificity of antibodies that bind to particular epitopes on the Bet v 1 protein. Both monoclonal and polyclonal antibodies generated against Bet v 1 have demonstrated cross-reactivity with homologous proteins from phylogenetically related species, a critical aspect in the study of cross-allergies. nih.govaai.org

The validation of ELISA methods for quantifying Bet v 1 in allergen products has been instrumental in standardizing allergen measurements. nih.gov Comparative studies evaluating different sandwich ELISA systems have confirmed their efficacy in quantifying both recombinant and native Bet v 1. nih.gov The adoption of recombinant Bet v 1 as a Chemical Reference Substance (CRS) by the European Pharmacopoeia Commission further underscores the importance of these standardization efforts. nih.gov

Immunometric assays also play a vital role in assessing the IgE-binding capacity of Bet v 1 and its various isoforms, offering crucial insights into their allergenic potency. frontiersin.orgthermofisher.comresearchgate.net Research has shown that recombinant Bet v 1 produced in plants and in Brevibacillus brevis exhibit comparable IgE binding characteristics to human IgE when assessed by ELISA. frontiersin.org

Proteomic and Transcriptomic Analyses in Studies of Bet v 1 Expression and Function

Proteomic and transcriptomic analyses offer comprehensive views of Bet v 1 expression, its isoforms, and their involvement in broader biological pathways.

Proteomics, often employing techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), enables the identification and quantification of proteins within a given sample. researchgate.netwur.nl This is particularly valuable for analyzing the abundance of different Bet v 1 isoforms in pollen and other plant tissues. wur.nl Quantitative proteomic studies have investigated the cellular responses of human dendritic cells to birch pollen extract and recombinant Bet v 1, identifying proteins with altered expression levels involved in processes like cytokine signaling and immune cell activation. researchgate.net These findings suggest that the allergenic activity of Bet v 1 might be influenced by cofactors present in the natural pollen extract. researchgate.net Proteomic approaches have also been utilized to predict the allergenicity of Bet v 1 from different birch species by quantifying specific amino acid markers linked to varying levels of IgE reactivity. wur.nl

Transcriptomics, using methods like RNA sequencing (RNA-Seq) and quantitative PCR (qPCR), provides a snapshot of the RNA population in a sample, reflecting gene expression patterns. mdpi.comresearchgate.netfrontiersin.orgmdpi.comresearchgate.net This allows researchers to study the transcription of Bet v 1 genes and their homologs under diverse conditions, including stress responses, pathogen infections, and different developmental stages of the plant. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net Transcriptomic studies have confirmed that the Bet v 1 gene family is multigenic and exhibits tissue-specific expression. mdpi.comresearchgate.netresearchgate.netnih.gov For example, certain PR-10/Bet v 1 genes are predominantly expressed in pollen, while others are found in somatic tissues and are induced by stress conditions. researchgate.netnih.gov Transcriptomic analysis in kiwifruit has indicated a role for Bet v 1 family genes in the plant's defense response to Pseudomonas syringae. frontiersin.org Real-time PCR is recognized as an effective method for analyzing pollen allergen gene expression levels, although standardized protocols are still under development. mdpi.com

Computational and Bioinformatics Analyses

Computational and bioinformatics tools are essential for the in-depth analysis of Bet v 1 protein sequences and structures, enabling predictions of functional sites, evolutionary relationships, and molecular interactions.

Sequence Homology, Conserved Domain, and Motif Analysis

Analyzing sequence homology involves comparing the amino acid sequences of Bet v 1 with related proteins to identify regions of similarity and divergence. nih.govnih.govresearchgate.netaai.orgresearchgate.net This is crucial for understanding the relationships between different Bet v 1 isoforms and homologous allergens found in other plant species. Homologs of Bet v 1, such as Aln g 1 from alder, Cor a 1 from hazel, and Car b 1 from hornbeam, share significant sequence identity, which contributes to observed cross-reactivity. aai.org The degree of sequence identity is often correlated with cross-reactivity; for instance, reduced IgE binding has been noted when sequence identity falls below approximately 40%. europa.eu

Conserved domain and motif analysis focuses on identifying recurring patterns of amino acids that are likely to be functionally or structurally important. The Bet v 1 protein contains a conserved Bet v 1 domain, also known as the PR-10 domain. mdpi.comresearchgate.netuniprot.orgebi.ac.uk This domain is part of the SRPBCC superfamily, characterized by a notable hydrophobic ligand-binding pocket. ebi.ac.uk A conserved glycine-rich P-loop motif is also a feature of Bet v 1 family proteins, positioned near the entrance of the ligand-binding pocket, although its conformation differs from typical nucleotide-binding P-loops. researchgate.netnih.govebi.ac.uk Bioinformatics resources and databases such as InterPro, CDD, Pfam, and PROSITE are commonly used to identify these conserved domains and motifs. mdpi.comuniprot.orgresearchgate.netmolbiol-tools.ca Analysis of the Bet v 1 signature motif (PATHOGENESIS_BETVI motif) is used to characterize PR-10 proteins in various plant species. researchgate.net

Phylogenetic Analysis and Gene Family Classification

Phylogenetic analysis is employed to investigate the evolutionary history and relationships among Bet v 1 and its homologs, leading to their classification into gene families and subfamilies. nih.govmdpi.comresearchgate.net The PR-10 protein family, also referred to as the Bet v 1 family, is subdivided into distinct subfamilies based on shared sequences and functional attributes, including classic PR-10 proteins, major latex proteins (MLP), cytokinin receptors, and plant polyketide cyclase-like proteins. nih.govmdpi.comresearchgate.net Phylogenetic studies have revealed that the Bet v 1 family is highly conserved across a wide range of plant species. mdpi.comresearchgate.net Analysis of PR-10 isoforms suggests a pattern of coordinated evolution within this multigene family. researchgate.net Furthermore, phylogenetic analysis has indicated a potential common evolutionary origin for the intron position observed in homologous proteins across different plant families. nih.gov

The Bet v 1 family is known to be a multigene family, with multiple genes encoding various isoforms. mdpi.comnih.govnih.gov Phylogenetic analysis aids in understanding the genetic diversity within this family and potential functional divergence among its members. mdpi.comresearchgate.netnih.gov For example, studies in birch have identified numerous PR-10/Bet v 1 genes, with differential transcription patterns observed between pollen and somatic tissues. nih.gov

Q & A

Q. How to design a robust study investigating BetvI’s role in plant-pathogen interactions?

  • Experimental Design :
  • Generate BetvI-knockout birch lines via CRISPR-Cas9 and monitor disease progression under controlled infections.
  • Pair with metabolomics to identify defense-related metabolites (e.g., phytoalexins) in BetvI-expressing vs. knockout plants .

Data Interpretation and Reporting

Q. How should researchers address non-reproducible BetvI expression in plant tissue cultures?

  • Troubleshooting :
  • Standardize culture conditions (e.g., light, hormones) and confirm BetvI induction via stress treatments (e.g., methyl jasmonate).
  • Report raw data (e.g., qRT-PCR Ct values) and variability metrics (e.g., CV ≥20% warrants exclusion) .

Q. What criteria distinguish genuine BetvI isoforms from artifacts in mass spectrometry data?

  • Validation Steps :
  • Require ≥2 unique peptides per isoform and validate against synthetic peptides.
  • Filter out low-confidence identifications (e.g., PeptideShaker score <99%) and cross-check with genomic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.